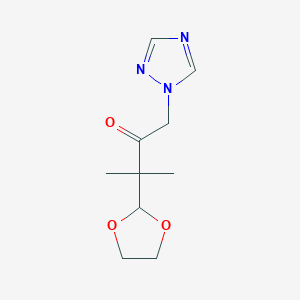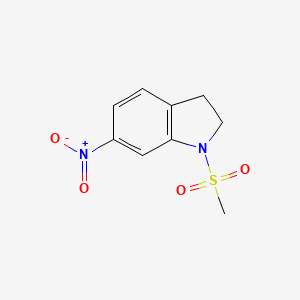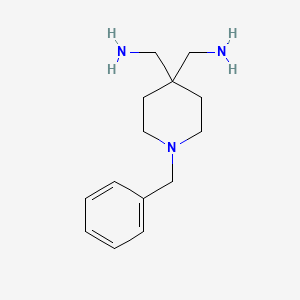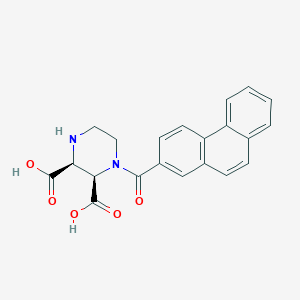
SNAP-7941
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNAP-7941 is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been primarily used in scientific research to explore its potential anxiolytic, antidepressant, and anorectic effects . Despite initial promising results in animal studies, subsequent trials did not meet expectations, and its main significance lies in its role as a lead compound for developing more potent and selective antagonists .
Preparation Methods
The synthesis of SNAP-7941 involves several steps. This method is particularly used for creating a radiolabeled version of this compound for positron emission tomography (PET) imaging . Another method involves the direct fluorination of a tosylated precursor in a microfluidic system to produce [18F]FE@SNAP . These methods are crucial for producing this compound in a form suitable for various research applications.
Chemical Reactions Analysis
SNAP-7941 undergoes several types of chemical reactions, including methylation and fluorination. The methylation process involves the use of [11C]Methyltriflate as a methylation agent, which reacts with the SNAP-acid precursor to form [11C]this compound . The fluorination process involves the use of a tosylated precursor and a fluorinating agent to produce [18F]FE@SNAP . These reactions are typically carried out under controlled conditions to ensure high radiochemical yields and purity .
Scientific Research Applications
SNAP-7941 has been extensively used in scientific research to study the function of the melanin-concentrating hormone receptor 1 (MCHR1). It has been used in studies exploring its potential anxiolytic, antidepressant, and anorectic effects . Additionally, this compound has been used as a PET tracer to visualize and quantify MCHR1 in vivo . This has provided valuable insights into the role of MCHR1 in various physiological processes, including energy homeostasis, appetite regulation, and mood modulation .
Mechanism of Action
SNAP-7941 exerts its effects by selectively binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby blocking the action of the endogenous ligand, melanin-concentrating hormone (MCH) . This inhibition leads to an increase in extracellular levels of acetylcholine in the frontal cortex, which is associated with its anxiolytic and antidepressant effects . The binding of this compound to MCHR1 also affects other neurotransmitter systems, including noradrenaline, dopamine, serotonin, and glutamate .
Comparison with Similar Compounds
SNAP-7941 is often compared with other MCHR1 antagonists, such as GW3430 and SNAP-94847 . While this compound was the lead compound, subsequent derivatives like SNAP-94847 have been developed to be more potent and selective . GW3430, another MCHR1 antagonist, has shown similar effects in enhancing social recognition and elevating extracellular acetylcholine levels in the frontal cortex . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C31H37F2N5O6 |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |
InChI Key |
FWMHZWMPUWAUPL-NDEPHWFRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetic acid, butoxy[[(phenylmethoxy)carbonyl]amino]-, butyl ester](/img/structure/B8574002.png)
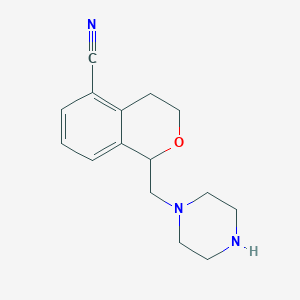

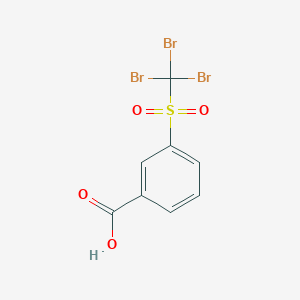
![2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-(phenylmethyl)-](/img/structure/B8574023.png)
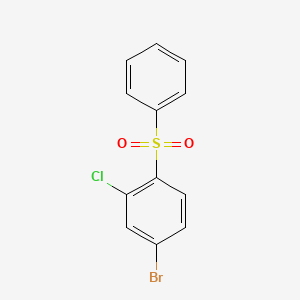
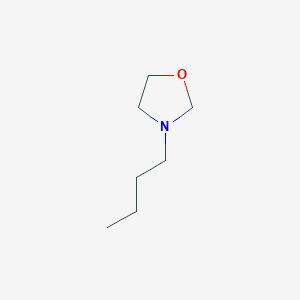
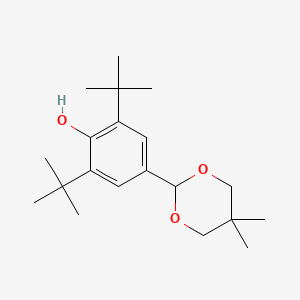

![4-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]-2-methylbenzonitrile](/img/structure/B8574072.png)
